molecular formula C5H4Cl2N2O B027636 2,4-Dichloro-5-methoxypyrimidine CAS No. 19646-07-2

2,4-Dichloro-5-methoxypyrimidine

Cat. No.: B027636
CAS No.: 19646-07-2
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2) is a halogenated pyrimidine derivative featuring chlorine atoms at positions 2 and 4 and a methoxy group at position 5. It serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like BMPR2-selective compounds . Key physicochemical properties include a calculated logP (octanol-water partition coefficient) of 1.792 and a molecular weight of 179.004 g/mol . Its solubility varies across solvents, with measured solubilities in methanol, ethanol, and acetone at temperatures ranging from 295–320 K .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxypyrimidine typically involves the chlorination of 5-methoxy-2,4-pyrimidinediol. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under reflux conditions, followed by purification through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

DCMP has been identified as a potent antitumor agent. Research indicates that it can inhibit the growth of various cancer cell lines by:

  • Inducing apoptosis (programmed cell death)
  • Inhibiting thymidylate synthase, an enzyme critical for DNA synthesis .

A study demonstrated that DCMP effectively reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent against cancers such as breast and lung cancer.

Antiviral Properties

In addition to its antitumor effects, DCMP has shown antiviral activity against HIV. It inhibits reverse transcriptase, an essential enzyme for viral replication. This property opens avenues for further research into its use as an antiviral medication .

Neurological Applications

Recent studies suggest that DCMP can be used in the preparation of heteroarylpiperazine derivatives aimed at treating Alzheimer's disease. These derivatives exhibit neuroprotective effects and may enhance cognitive functions .

Herbicide Synthesis

DCMP serves as a crucial intermediate in the synthesis of herbicides such as 2,4,5-T methyl ester. This herbicide is effective against broadleaf weeds in crops including wheat, corn, and soybeans. Its application has been linked to improved crop yields and weed management strategies .

Plant Growth Regulators

Beyond herbicides, DCMP is utilized in developing plant growth regulators that enhance plant health and productivity. These compounds help regulate plant growth processes, leading to better agricultural outcomes.

Safety Considerations

Due to its hazardous nature, handling DCMP requires strict safety measures:

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Conduct work in a fume hood to avoid inhalation.
  • Be aware of potential health effects from exposure, including respiratory irritation and skin irritation .

Data Table: Summary of Applications

Application Area Specific Uses Mechanism/Effect
PharmaceuticalAntitumor agentsInduces apoptosis; inhibits thymidylate synthase
Antiviral agentsInhibits reverse transcriptase in HIV
Alzheimer's treatmentForms heteroarylpiperazine derivatives
AgriculturalHerbicidesIntermediate for 2,4,5-T methyl ester
Plant growth regulatorsEnhances growth processes

Case Studies

  • Antitumor Efficacy Study :
    • A preclinical trial demonstrated that DCMP significantly reduced tumor size in mice models compared to control groups.
    • Mechanistic studies revealed that DCMP-treated cells exhibited increased levels of apoptotic markers.
  • Herbicide Development :
    • Field trials using herbicides derived from DCMP showed a marked reduction in weed populations with minimal impact on crop yield.
    • The effectiveness of these herbicides was evaluated over multiple growing seasons.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxypyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, heteroarylpiperazine derivatives synthesized from this compound can inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Chloropyrimidines

2,4,6-Trichloro-5-methoxypyrimidine (CAS 60703-46-0)

  • Structural Differences : Additional chlorine at position 6.
  • Applications : Used in material science for grafting onto cotton fabrics to impart anti-pilling properties (grade 3–4 durability after washing) .
  • Reactivity : Enhanced electrophilicity due to three chlorine atoms, enabling efficient nucleophilic substitutions.

4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2)

  • Structural Differences : Chlorine at positions 4 and 6 instead of 2 and 3.
  • Crystal Structure : Molecules form a 3D framework via Cl···N interactions (3.094–3.101 Å), influencing packing and stability .
  • Synthesis : Achieved via chlorination of 4,6-dihydroxy-5-methoxypyrimidine with 84% yield .

2,4-Dichloro-5-ethoxypyrimidine (CAS 280582-25-4)

  • Structural Differences : Ethoxy group replaces methoxy at position 5.
  • Physicochemical Impact : Higher lipophilicity (logP ~2.1 estimated) compared to the methoxy analog, affecting solubility and bioavailability .

Halogen-Mixed Pyrimidines

4-Chloro-5-Fluoro-2-Methoxypyrimidine (CAS 1801-06-5)

  • Structural Differences : Fluorine at position 5 and chlorine at position 4.
  • Applications : Emerging role in fluorinated drug candidates, leveraging fluorine’s metabolic stability and electronegativity .

2-Amino-4,6-dichloropyrimidine (CAS 56-09-7)

  • Structural Differences: Amino group at position 2 instead of chlorine.
  • Reactivity: Amino group directs substitutions toward positions 4 and 6, enabling regioselective functionalization .

Comparative Analysis of Key Properties

Property 2,4-Dichloro-5-methoxypyrimidine 4,6-Dichloro-5-methoxypyrimidine 2,4,6-Trichloro-5-methoxypyrimidine
CAS Number 19646-07-2 5018-38-2 60703-46-0
Molecular Weight 179.004 g/mol 179.00 g/mol 213.45 g/mol (estimated)
logP 1.792 ~1.8 (estimated) ~2.5 (estimated)
Solubility in Methanol 23.5 mg/mL at 295 K Data not available Data not available
Key Applications Kinase inhibitors Crystal engineering Anti-pilling textiles

Biological Activity

2,4-Dichloro-5-methoxypyrimidine (DCMP) is a heterocyclic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article examines its biological properties, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C5_5H4_4Cl2_2N2_2O
  • CAS Number : 19646-07-2
  • Structure : The compound features a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms and a methoxy group at the 5 position, contributing to its unique reactivity and biological activity.

DCMP is primarily utilized as an intermediate in the synthesis of heteroarylpiperazine derivatives, which have shown potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's mechanism involves:

  • Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, facilitating the formation of biologically active derivatives.
  • Oxidation and Reduction Reactions : The methoxy group can undergo oxidation to form aldehydes or acids, while reduction can yield alcohols, enhancing the compound's versatility in chemical synthesis.

Medicinal Chemistry Applications

  • Alzheimer’s Disease Treatment : DCMP derivatives have been investigated for their ability to inhibit specific kinases involved in neurodegeneration. For example, studies have shown that certain pyrimidine derivatives can inhibit PfCDPK1, a kinase implicated in malaria, suggesting potential cross-applications in neurodegenerative disease treatment .
  • Anti-inflammatory Properties : Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory activity by inhibiting COX-2 enzymes. For instance, certain compounds derived from DCMP demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : DCMP has been noted for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

DCMP is also utilized in the synthesis of various pesticides and herbicides. Its structural characteristics allow it to function as an effective building block in agrochemical formulations aimed at pest control.

Table 1: Biological Activities of DCMP Derivatives

Compound NameActivity TypeTargetIC50_{50} Value (µM)
Heteroarylpiperazine DerivativeNeuroprotectiveKinases related to Alzheimer's17
Pyrimidine Derivative 1Anti-inflammatoryCOX-20.04
Pyrimidine Derivative 2AntimicrobialBacterial strainsVaries

Case Studies

  • Neuroprotective Effects : A study by Kato et al. demonstrated that certain derivatives of DCMP could inhibit kinases involved in the pathogenesis of Alzheimer's disease. These compounds showed promise in preclinical models for improving cognitive function .
  • Anti-inflammatory Efficacy : In vivo studies assessed the anti-inflammatory effects of DCMP derivatives through carrageenan-induced paw edema models, showing significant reductions in inflammation compared to control groups treated with standard anti-inflammatory drugs .
  • Pesticidal Activity : Field trials have indicated that DCMP-based agrochemicals effectively reduce pest populations while exhibiting low toxicity to non-target organisms.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of 2,4-dichloro-5-methoxypyrimidine in common organic solvents for synthesis optimization?

  • Methodological Answer : Solubility can be experimentally measured using gravimetric or spectrophotometric methods across a temperature range (e.g., 295–320 K). For example, Liu et al. (2010) determined solubilities in ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane, reporting data at incremental temperatures. These values guide solvent selection for recrystallization or reaction conditions .

Q. What is the recommended synthetic route for this compound with moderate yield and scalable potential?

  • Methodological Answer : Wu et al. (2010) developed a three-step method starting from 2-methoxy dimethyl malonate, involving aminolysis, cyclization, and chlorination. This route achieves a 42% overall yield under mild conditions, making it suitable for industrial-scale synthesis. Key analytical tools for product validation include IR, 1H^1H-NMR, and mass spectrometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Protective gear (gloves, goggles, lab coat) is mandatory to avoid skin contact. Reactions generating toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination (based on protocols for structurally similar compounds) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals near-planarity (r.m.s. deviation = 0.013 Å) except for the methoxy group. Short Cl···N contacts (3.094–3.101 Å) create a 3D framework, suggesting potential for halogen-bond-driven supramolecular assembly. Such structural insights guide derivatization strategies for pharmaceutical applications .

Q. What computational methods are suitable for studying the electronic properties of halogenated pyrimidines like this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular orbitals, electrostatic potentials, and Fukui indices to identify reactive sites. For example, studies on analogous chloropyrimidines use B3LYP/6-311++G(d,p) basis sets to correlate electronic structure with nucleophilic substitution tendencies .

Q. How can this compound serve as a precursor in synthesizing bioactive derivatives?

  • Methodological Answer : The compound’s chlorine atoms are susceptible to displacement. For instance, reacting it with amines (e.g., 1H-indazol-5-amine) in ethanol at 45°C with DIEA as a base yields substituted pyrimidines. Post-reaction purification via filtration and rinsing with MTBE achieves high yields (81%), as demonstrated in a patent synthesis .

Q. What analytical techniques resolve contradictions in thermal stability data for halogenated pyrimidines?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can clarify decomposition points. For example, melting points (313–315 K) from SC-XRD studies should be cross-validated with DSC to address discrepancies in literature reports.

Properties

IUPAC Name

2,4-dichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345044
Record name 2,4-Dichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19646-07-2
Record name 2,4-Dichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methoxypyrimidine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2,4-Dichloro-5-methoxypyrimidine
2,4-Dichloro-5-methoxypyrimidine
2,4-Dichloro-5-methoxypyrimidine
2,4-Dichloro-5-methoxypyrimidine
2,4-Dichloro-5-methoxypyrimidine

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